

An In-depth Technical Guide to the Synthesis of Carboxyethylpyrrole Lysine-d4

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Compound of Interest		
Compound Name:	CEP-Lysine-d4	
Cat. No.:	B15597819	Get Quote

This technical guide provides a detailed overview of the synthesis of carboxyethylpyrrole lysine-d4 (CEP-Lysine-d4), a crucial internal standard for the quantification of CEP-lysine in biological samples. CEPs are implicated as mediators in age-related macular degeneration (AMD), making their accurate detection vital for research in this field.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the synthetic methodology, experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of **CEP-Lysine-d4** is primarily achieved through a Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring. In this specific synthesis, the key precursors are a deuterated lysine derivative and a suitable 1,4-dicarbonyl compound, namely 4,7-dioxoheptanoic acid or its protected form.

The overall synthetic workflow can be conceptualized as a two-pronged approach: the preparation of the carboxyethylpyrrole precursor and the subsequent coupling with a commercially available deuterated lysine.

Synthesis of the Carboxyethylpyrrole Precursor

A critical component of this synthesis is the 1,4-dicarbonyl compound, 4,7-dioxoheptanoic acid, or a protected version thereof. The use of a protected form, such as the 9-fluorenylmethyl (Fm)



ester of 4,7-dioxoheptanoic acid, has been shown to be effective for the modification of amines to form CEP derivatives.[1][2]

Experimental Protocol: Synthesis of 4,7-Dioxoheptanoic Acid 9-Fluorenylmethyl Ester

This protocol is adapted from the synthesis of similar compounds described in the literature.[1]

Materials:

- 4,7-Dioxoheptanoic acid
- (9H-Fluoren-9-yl)methanol (FmOH)
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dry Dichloromethane (CH₂Cl₂)
- · Ethyl acetate
- Hexane
- Silica gel for flash chromatography

Procedure:

- To a solution of 4,7-dioxoheptanoic acid, DMAP, and FmOH in dry CH₂Cl₂, add a solution of DCC in dry CH₂Cl₂ dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 72 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Concentrate the filtrate under reduced pressure.



 Purify the residue by silica gel flash chromatography using a gradient of ethyl acetate in hexane to yield the 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester.

Synthesis of Carboxyethylpyrrole Lysine-d4

The core of the synthesis involves the reaction of the prepared carboxyethylpyrrole precursor with commercially available L-Lysine-4,4,5,5-d4. This isotopically labeled lysine provides the deuterium atoms for the final product.

Experimental Protocol: Paal-Knorr Synthesis of CEP-Lysine-d4

This protocol outlines the condensation reaction to form the pyrrole ring.

Materials:

- L-Lysine-4,4,5,5-d4 dihydrochloride
- 4,7-Dioxoheptanoic acid 9-fluorenylmethyl ester
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Argon gas
- Dialysis tubing (MWCO 1000)
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Dissolve L-Lysine-4,4,5,5-d4 dihydrochloride in PBS (pH 7.4).
- Add a solution of 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester in DMF to the lysine solution.



- Stir the reaction mixture under an argon atmosphere at 37 °C for 5 days.
- For deprotection of the fluorenylmethyl ester, add DBU to the reaction mixture and stir for an additional 9 hours.[1]
- Purify the crude product. For small molecules, this can be achieved by preparative HPLC.
 For protein adducts, dialysis is employed.[1] In this case, for the synthesis of the small molecule CEP-Lysine-d4, HPLC is the preferred method.
- Lyophilize the purified fractions to obtain the final **CEP-Lysine-d4** product.

Quantitative Data

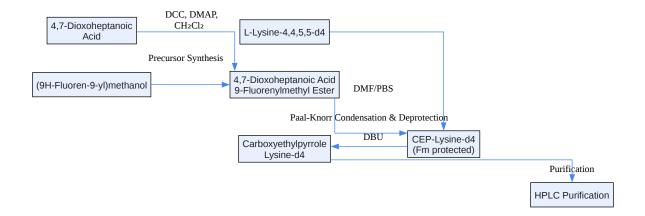
The following table summarizes the key quantitative data for the final product, **CEP-Lysine-d4**, as can be expected based on commercially available standards.

Parameter	Value	Reference
Molecular Formula	C13H16D4N2O4	[3]
Molecular Weight	272.3 g/mol	[4]
Deuterium Incorporation	≥99% deuterated forms (d1-d4)	[4]
Chemical Purity	≥98%	[4]
UV/Vis Maximum (λmax)	217 nm	[4]

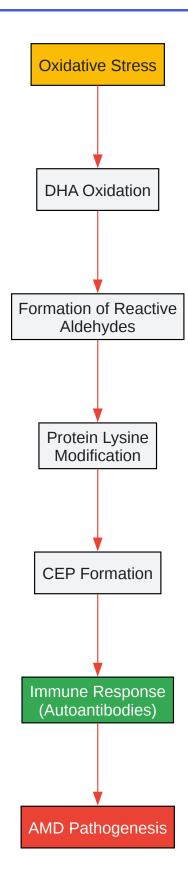
Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of carboxyethylpyrrole lysined4.









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References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr synthesis Wikipedia [en.wikipedia.org]
- 4. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
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